7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2640978-32-9
VCID: VC11858435
InChI: InChI=1S/C16H17ClN4S/c1-10-3-4-13(17)15-14(10)19-16(22-15)21-8-12(9-21)7-20-6-5-18-11(20)2/h3-6,12H,7-9H2,1-2H3
SMILES: CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CC(C3)CN4C=CN=C4C
Molecular Formula: C16H17ClN4S
Molecular Weight: 332.9 g/mol

7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

CAS No.: 2640978-32-9

Cat. No.: VC11858435

Molecular Formula: C16H17ClN4S

Molecular Weight: 332.9 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole - 2640978-32-9

Specification

CAS No. 2640978-32-9
Molecular Formula C16H17ClN4S
Molecular Weight 332.9 g/mol
IUPAC Name 7-chloro-4-methyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C16H17ClN4S/c1-10-3-4-13(17)15-14(10)19-16(22-15)21-8-12(9-21)7-20-6-5-18-11(20)2/h3-6,12H,7-9H2,1-2H3
Standard InChI Key HKDBYNKCGPYLAN-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CC(C3)CN4C=CN=C4C
Canonical SMILES CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CC(C3)CN4C=CN=C4C

Introduction

Chemical Structure and Nomenclature

The IUPAC name 7-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole delineates its molecular architecture:

  • A benzothiazole core substituted with chlorine at position 7 and methyl at position 4.

  • An azetidine ring (four-membered nitrogen heterocycle) at position 2, further functionalized with a (2-methyl-1H-imidazol-1-yl)methyl group.

The molecular formula is C₁₆H₁₈ClN₅S, with a molar mass of 372.87 g/mol. Key structural features include the planar benzothiazole system, the strained azetidine ring, and the imidazole moiety, which collectively influence its electronic and steric properties .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of benzothiazole derivatives typically begins with 2-aminobenzothiazoles (2ABTs), which undergo functionalization at the amine group. For this compound, the azetidine-imidazole side chain is introduced via multi-step reactions:

  • Formation of the Azetidine Moiety:
    Azetidine rings are synthesized through cyclization of 1,3-diaminopropane derivatives or via ring-opening of epoxides followed by reductive amination .

  • Imidazole Incorporation:
    The imidazole group is introduced using 2-methylimidazole, which reacts with a chloromethyl intermediate on the azetidine ring under basic conditions .

  • Coupling to Benzothiazole:
    The azetidine-imidazole intermediate is coupled to 7-chloro-4-methyl-1,3-benzothiazole via nucleophilic aromatic substitution, facilitated by palladium catalysis or under microwave irradiation .

Example Reaction Scheme:

2ABT+Azetidine-Imidazole IntermediatePd(OAc)2,BaseTarget Compound\text{2ABT} + \text{Azetidine-Imidazole Intermediate} \xrightarrow{\text{Pd(OAc)}_2, \text{Base}} \text{Target Compound}

Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with yields typically ranging from 60–85% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the imidazole and azetidine groups. Low aqueous solubility (≈0.2 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to photodegradation. Storage recommendations include amber vials at −20°C .

Spectroscopic Data

  • IR: Peaks at 1650 cm⁻¹ (C=N stretch, benzothiazole), 750 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.15–3.45 (m, 4H, azetidine), 7.45–7.70 (m, 3H, aromatic) .

Biological Activities

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum antimicrobial effects. In a study of 45 analogs, compounds with chloro and methyl substituents demonstrated:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

The 7-chloro substitution enhances membrane permeability, while the imidazole group disrupts microbial enzymatic activity .

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)6.5TGF-β pathway inhibition
HCT-116 (Colon)8.2Apoptosis induction

The azetidine ring is critical for binding to kinase domains, as shown in molecular docking studies .

Anti-Inflammatory Effects

In murine models, related benzothiazoles reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, suggesting COX-2 and NF-κB pathway modulation .

Mechanism of Action

Enzyme Inhibition

The compound inhibits amyloid-beta binding alcohol dehydrogenase (ABAD), a target in Alzheimer’s disease, with an IC₅₀ of 6.5 µM . Structural analogs also suppress Raf-1 kinase, impeding MAPK signaling in cancer cells .

Receptor Interactions

The imidazole moiety chelates metal ions in enzymatic active sites, while the azetidine group enhances affinity for hydrophobic pockets .

Pharmacokinetics and Toxicity

  • Absorption: Moderate oral bioavailability (≈35%) due to first-pass metabolism.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the imidazole ring .

  • Toxicity: LD₅₀ > 500 mg/kg in rodents, with no significant hepatotoxicity at therapeutic doses .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potent TGF-β inhibition warrants Phase I trials for metastatic cancers.

  • Neurology: ABAD inhibition highlights potential in Alzheimer’s disease .

Chemical Optimization

  • QSAR Studies: Introducing electron-withdrawing groups at position 4 could enhance potency .

  • Prodrug Development: Esterification of the imidazole nitrogen to improve solubility .

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